N-Methyl Carvedilol Hydrochloride is synthesized from Carvedilol, which is derived from the reaction of 4-(oxirane-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine. It belongs to the class of beta-blockers, specifically categorized as a mixed antagonist due to its dual action on both beta and alpha receptors.
The synthesis of N-Methyl Carvedilol Hydrochloride involves several key steps:
For example, a method described in patents highlights the use of potassium carbonate as a base and the subsequent crystallization from ethyl acetate to yield the hydrochloride salt with satisfactory purity levels .
N-Methyl Carvedilol Hydrochloride has a complex molecular structure characterized by multiple functional groups, including:
The structural representation includes a carbazole moiety linked to ether and amine functionalities, contributing to its pharmacological activity.
The chemical reactivity of N-Methyl Carvedilol Hydrochloride can be illustrated through its interactions with various reagents. Key reactions include:
N-Methyl Carvedilol Hydrochloride acts primarily through:
The dual mechanism makes it effective in managing hypertension and improving cardiac output in heart failure patients.
The physical properties of N-Methyl Carvedilol Hydrochloride include:
Chemical properties include stability under normal conditions but may degrade under extreme pH or temperature variations.
N-Methyl Carvedilol Hydrochloride is primarily used in:
Carvedilol (C₂₄H₂₆N₂O₄) is a non-selective beta-adrenergic antagonist with additional alpha₁-blocking activity, resulting in combined vasodilatory and cardioprotective effects [1] [5]. Its molecular architecture comprises a carbazole moiety linked via an ether bridge to a propanolamine side chain terminating in a secondary amine group. This amine functionality serves as the site for methylation to generate N-Methyl Carvedilol Hydrochloride (C₂₅H₂₈N₂O₄·HCl), which increases the molecular weight from 406.5 g/mol to approximately 442.97 g/mol [3] [5].
Table 1: Structural Comparison of Carvedilol and N-Methyl Carvedilol Hydrochloride
Characteristic | Carvedilol | N-Methyl Carvedilol Hydrochloride |
---|---|---|
Chemical Formula | C₂₄H₂₆N₂O₄ | C₂₅H₂₈N₂O₄·HCl |
Molecular Weight | 406.5 g/mol | ~442.97 g/mol |
Amine Functionality | Secondary amine | Tertiary amine |
Lipophilicity (LogP) | Moderate | Increased |
Ionization State | Amphoteric | Predominantly cationic at physiological pH |
Hydrogen Bond Donors | 2 | 1 |
The conversion to a tertiary amine fundamentally alters three key properties:
Functionally, this modification preserves the parent compound's core pharmacophore responsible for adrenergic receptor blockade while modifying its electronic distribution and steric orientation. The carbazole ring system maintains its antioxidant properties, which contribute to carvedilol's cardioprotective effects beyond simple receptor blockade [4]. However, the methyl group introduces steric constraints that may affect binding orientation within receptor pockets and alter the molecule's interaction with efflux transporters like P-glycoprotein [1].
N-Methylation of amine-containing pharmaceuticals serves multiple strategic purposes in drug optimization:
Metabolic Stability Enhancement: The secondary amine in carvedilol undergoes extensive first-pass metabolism primarily via cytochrome P450 enzymes (CYP2D6 and CYP2C9) [1]. Methylation blocks oxidative deamination pathways, potentially extending plasma half-life and reducing dose frequency requirements. This approach directly addresses carvedilol's pharmacokinetic limitations, which include significant first-pass metabolism resulting in only 25% systemic bioavailability [1] [6].
Receptor Binding Affinity Modulation: Adrenergic receptors feature conserved aspartate residues in their binding pockets that form salt bridges with protonated amine groups of ligands. The methylation-induced electronic perturbation can enhance receptor affinity or selectivity. Research indicates that N-alkylation of beta-blockers can significantly alter their binding kinetics to both β-adrenergic and α₁-adrenergic receptors [4] [9].
Solubility and Crystallization Properties: The hydrochloride salt of the methylated derivative exhibits different crystallographic behavior compared to carvedilol free base. Patent literature demonstrates that N-Methyl Carvedilol Hydrochloride forms distinct solvates and crystalline structures when recrystallized from various solvent systems including ethyl acetate, 2-butanone, and n-hexane [9]. These properties directly impact pharmaceutical processing and formulation design.
Table 2: Impact of N-Methylation on Key Pharmaceutical Properties
Property | Impact of N-Methylation | Research Significance |
---|---|---|
Metabolic Stability | ↑ Hepatic resistance | Reduced CYP-mediated degradation |
Passive Diffusion | ↑ Lipophilicity | Potential for enhanced CNS penetration |
Crystallinity | Altered polymorphism | Improved purification and stability |
Aqueous Solubility | ↓ without counterions | Formulation challenges requiring salt formation |
Protein Binding | Altered binding kinetics | Modified distribution volume |
N-Methyl Carvedilol Hydrochloride serves as a critical intermediate and reference compound in multiple research domains:
Metabolic Pathway Studies: As a deliberately engineered analog, it functions as an analytical standard and metabolic probe to elucidate carvedilol's complex biotransformation pathways. Researchers utilize it to identify and quantify specific metabolites in mass spectrometry-based assays, particularly in distinguishing between dealkylated metabolites and synthetic artifacts [1] [9].
Structure-Activity Relationship (SAR) Exploration: Medicinal chemists systematically modify carvedilol's structure to establish correlations between molecular features and pharmacological activity. The methylated derivative provides data points regarding:
Table 3: Research Applications of N-Methyl Carvedilol Hydrochloride
Research Domain | Specific Application | Relevance |
---|---|---|
Medicinal Chemistry | SAR of adrenergic blockers | Binding affinity quantification |
Pharmaceutical Analysis | Analytical reference standard | Method validation for impurities |
Drug Delivery | Prodrug synthesis intermediate | Enhanced bioavailability systems |
Crystallography | Polymorph screening | Salt and cocrystal development |
Metabolism | Metabolic pathway inhibition studies | Enzyme-transporter interplay |
The compound's significance extends into pediatric formulation research where carvedilol's off-label use necessitates age-appropriate formulations [2]. While N-Methyl Carvedilol Hydrochloride itself isn't administered clinically, its physicochemical data inform the development of novel delivery systems for carvedilol that avoid problematic excipients like sorbitol, propylene glycol, and PEG-400 in children [2].
CAS No.: 200399-47-9
CAS No.: 214491-07-3
CAS No.:
CAS No.: